molecular formula C21H19N3O2S B11199920 3-(4-Ethoxyphenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole

3-(4-Ethoxyphenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole

Cat. No.: B11199920
M. Wt: 377.5 g/mol
InChI Key: XCNZKRAYHGYXKG-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Oxadiazole Ring Formation: The oxadiazole ring is often formed by the cyclization of acylhydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the thiazole and oxadiazole rings with the ethoxyphenyl group through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Hydrazides

    Substitution Products: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3-(4-Ethoxyphenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Material Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole varies depending on its application:

    Antimicrobial Activity: It may inhibit bacterial cell wall synthesis or disrupt membrane integrity.

    Anticancer Activity: The compound could induce apoptosis in cancer cells through the activation of specific signaling pathways.

    Electronic Properties: In material science, its mechanism involves the transfer of electrons through the conjugated system, making it suitable for use in electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • **3-(4-Methoxyphenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole
  • **3-(4-Chlorophenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole

Uniqueness

3-(4-Ethoxyphenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity. This makes it particularly interesting for applications in electronic materials and as a potential pharmacophore in drug design.

Properties

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-5-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C21H19N3O2S/c1-3-25-17-10-8-16(9-11-17)21-23-19(26-24-21)12-20-22-18(13-27-20)15-6-4-14(2)5-7-15/h4-11,13H,3,12H2,1-2H3

InChI Key

XCNZKRAYHGYXKG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)C

Origin of Product

United States

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